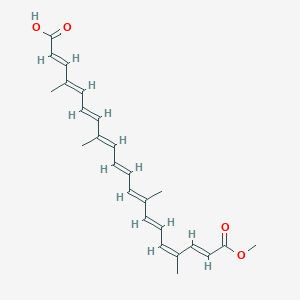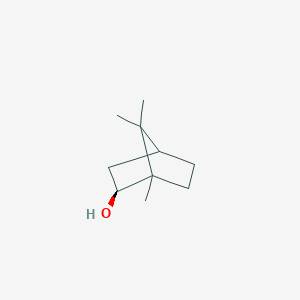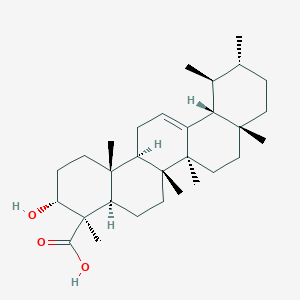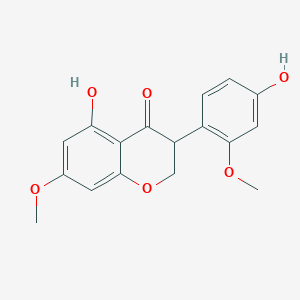
Cajanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cajanol is a natural compound found in the roots of the Cajanus cajan plant, commonly known as pigeon pea. It has gained attention in recent years due to its potential therapeutic properties. In
Aplicaciones Científicas De Investigación
Anticancer Properties
Breast Cancer
Cajanol induces apoptosis in human breast cancer cells (MCF-7) through a ROS-mediated mitochondrial pathway. It inhibits cell growth in a time and dose-dependent manner and arrests the cell cycle in the G2/M phase. Cajanol's effect on cancer cells involves the disruption of mitochondrial membrane potential, activation of caspases, and regulation of apoptosis-related proteins (Luo et al., 2010).
Ovarian Cancer
Cajanol is effective in reversing paclitaxel resistance in ovarian cancer cells (A2780/Taxol) and inhibits the growth of metastatic tumors. It functions by inhibiting the PI3K/Akt/NF-κB signaling pathway and down-regulating the expression of P-glycoprotein, a key factor in drug resistance (Sui et al., 2021).
Antibacterial Activity
Cajanol exhibits strong antibacterial activity against both gram-negative and gram-positive bacteria, including Escherichia coli and Staphylococcus aureus. It acts on bacterial membranes and DNA, causing damage and inhibiting bacterial growth (Xiao-lei Liu et al., 2011).
Anti-Plasmodial Activity
Cajanol shows moderate in vitro activity against the Plasmodium falciparum strain 3D7, suggesting its potential use in malaria treatment (Duker-Eshun et al., 2004).
Phytoestrogenic Effects
Cajanol activates estrogen receptor α-dependent signaling in human prostate cancer cells. It arrests the cell cycle, induces apoptosis, and modulates the ERα-dependent PI3K pathway (Liang et al., 2013).
Miscellaneous Applications
- Treatment of Sickle Cell Disease: Extracts from Cajanus cajan seeds exhibit antisickling properties and can reverse sickled cells in vitro, suggesting potential use in managing sickle cell disease (Onah et al., 2002).
- Anti-Inflammatory and Analgesic Activities: Methanol extract of Cajanus cajan leaves shows significant anti-nociceptive and anti-inflammatory effects in animal models, supporting its traditional use in treating inflammatory diseases (Oyebanji et al., 2014).
Propiedades
Número CAS |
61020-70-0 |
|---|---|
Nombre del producto |
Cajanol |
Fórmula molecular |
C17H16O6 |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
5-hydroxy-3-(4-hydroxy-2-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H16O6/c1-21-10-6-13(19)16-15(7-10)23-8-12(17(16)20)11-4-3-9(18)5-14(11)22-2/h3-7,12,18-19H,8H2,1-2H3 |
Clave InChI |
RYYWWFXWFMYKJM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C2C(=C1)OCC(C2=O)C3=C(C=C(C=C3)O)OC)O |
SMILES canónico |
COC1=CC(=C2C(=C1)OCC(C2=O)C3=C(C=C(C=C3)O)OC)O |
Otros números CAS |
61020-70-0 |
Sinónimos |
5,4′-Dihydroxy-7,2′-dimethoxyisoflavanone; 2,3-Dihydro-5-hydroxy-3-(4-hydroxy-2-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



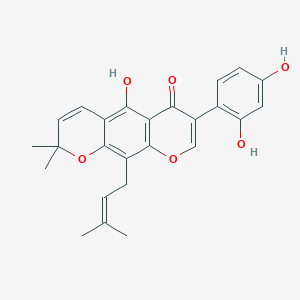
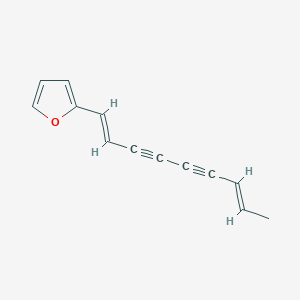
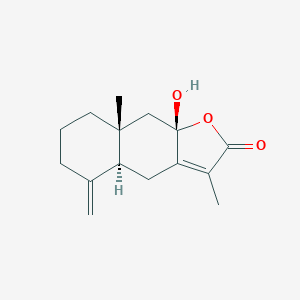
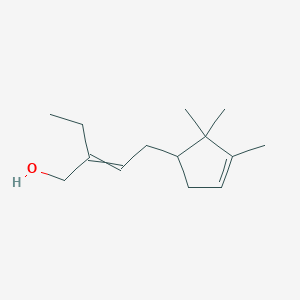
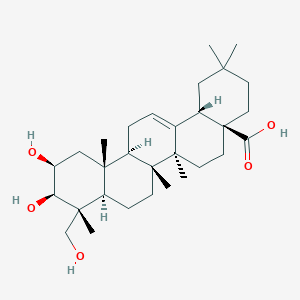
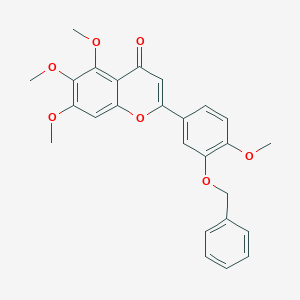
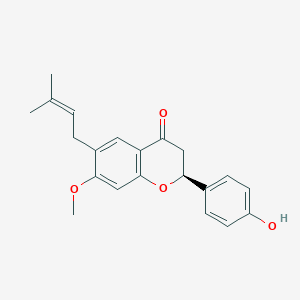
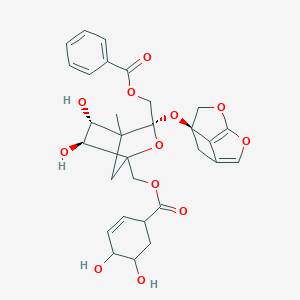
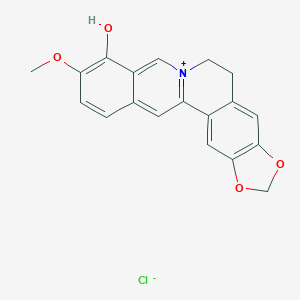
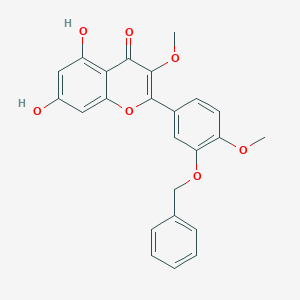
![(2E)-2-[(8S,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B190667.png)
